![molecular formula C17H14N4O13S3 B13788177 4-Hydroxy-3-[2-(2-hydroxy-5-nitro-3-sulfophenyl)diazenyl]-6-[(sulfomethyl)amino]-2-naphthalenesulfonic acid CAS No. 748725-91-9](/img/structure/B13788177.png)
4-Hydroxy-3-[2-(2-hydroxy-5-nitro-3-sulfophenyl)diazenyl]-6-[(sulfomethyl)amino]-2-naphthalenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acid Black 84, also known as C.I. Acid Black 84, is an organic synthetic dye primarily used as a black pigment. It is known for its excellent solubility in water and its ability to bind with various materials, including cellulose, protein, and synthetic fibers. The chemical formula for Acid Black 84 is C34H18CrN8Na6O26S6, and it has a molecular weight of 1336.87 g/mol .
Preparation Methods
The preparation of Acid Black 84 typically involves the synthesis of organic dyes. The process includes introducing different functional groups into the chemical structure to achieve the desired black color. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of aromatic amines and nitro compounds under controlled conditions . Industrial production methods often employ large-scale reactors and precise temperature and pH control to ensure consistent quality and yield .
Chemical Reactions Analysis
Acid Black 84 undergoes various chemical reactions, including:
Oxidation: This reaction can alter the dye’s color and solubility properties.
Reduction: Reduction reactions can break down the dye into simpler compounds.
Substitution: Functional groups in Acid Black 84 can be substituted with other groups to modify its properties.
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium dithionite. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Acid Black 84 has a wide range of scientific research applications:
Chemistry: It is used as a standard dye in various analytical techniques.
Biology: The dye is employed in staining procedures to visualize biological tissues and cells.
Medicine: Acid Black 84 is used in diagnostic assays and as a marker in certain medical tests.
Industry: It is widely used in the textile industry for dyeing fabrics, as well as in the production of inks and paints
Mechanism of Action
The mechanism of action of Acid Black 84 involves its ability to bind with various substrates through ionic and hydrogen bonding. The dye’s molecular structure allows it to interact with different molecular targets, including proteins and nucleic acids. These interactions can result in changes in the physical and chemical properties of the substrates, making them more visible under specific conditions .
Comparison with Similar Compounds
Acid Black 84 is unique due to its specific molecular structure and the presence of chromium, which enhances its binding properties and stability. Similar compounds include:
Acid Black 1: Another black dye with similar applications but different molecular structure.
Acid Black 234: Used in similar applications but has different functional groups and binding properties
Acid Black 84 stands out due to its high solubility, stability, and strong binding affinity, making it a preferred choice in various industrial and research applications.
Properties
CAS No. |
748725-91-9 |
|---|---|
Molecular Formula |
C17H14N4O13S3 |
Molecular Weight |
578.5 g/mol |
IUPAC Name |
4-hydroxy-3-[(2-hydroxy-5-nitro-3-sulfophenyl)diazenyl]-6-(sulfomethylamino)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C17H14N4O13S3/c22-16-11-4-9(18-7-35(26,27)28)2-1-8(11)3-13(36(29,30)31)15(16)20-19-12-5-10(21(24)25)6-14(17(12)23)37(32,33)34/h1-6,18,22-23H,7H2,(H,26,27,28)(H,29,30,31)(H,32,33,34) |
InChI Key |
IVQCRTLOOWFMNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C(C(=C(C=C21)S(=O)(=O)O)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])S(=O)(=O)O)O)O)NCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


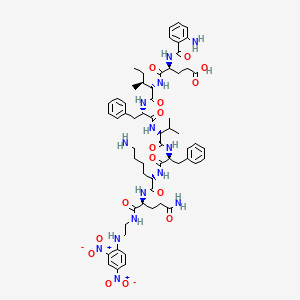
![Methyl o-[(2-pentyl-2-nonenylidene)amino]benzoate](/img/structure/B13788096.png)
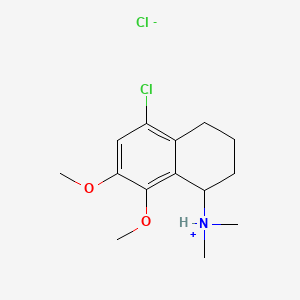
![Bis[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]-diphenylsilane](/img/structure/B13788102.png)
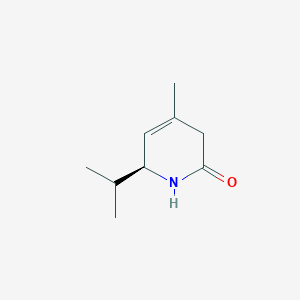
![Ethyl 2-[(2-cyclohexylethyl)amino]-5-fluorobenzoate](/img/structure/B13788106.png)
![(3R,4R)-4-Benzoyloxy-3-(1-tert-butyldimethlsilyloxy]ethyl)azetidin-2-one](/img/structure/B13788112.png)
![benzyl N-[4-[methoxy(methyl)amino]-4-oxobutyl]-N-methylcarbamate](/img/structure/B13788116.png)
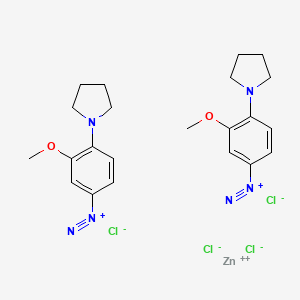
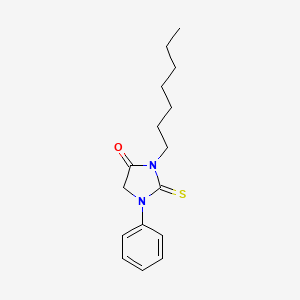
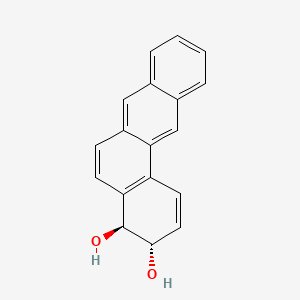
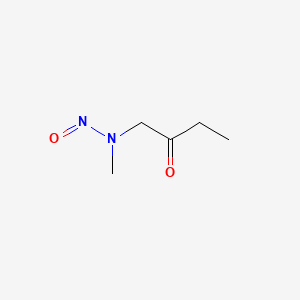
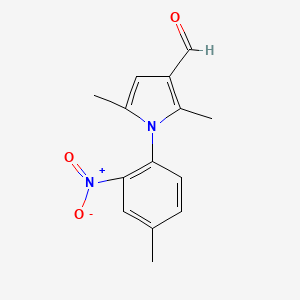
![2-tert-Butyl 7-ethyl (1R,4S)-2-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B13788162.png)
